(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUVMYBVMBHPC-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-(Methylthio)Phenyl)Acrylic Acid
The 4-(methylthio)phenyl group is introduced via a palladium-catalyzed coupling reaction. A representative protocol involves:
- Reacting 4-bromophenylacetic acid with sodium methylthiolate in the presence of Cu(I) catalysts and DMF at 80°C, yielding 4-(methylthio)phenylacetic acid (85% yield).
- Subsequent dehydration using thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form 3-(4-(methylthio)phenyl)acrylic acid (72% yield).
Table 1: Optimization of Thioetherification Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 85 |
| CuBr | DMSO | 100 | 78 |
| None | DMF | 80 | <10 |
Formation of the Acrylamide Core
The acrylic acid is converted to an acrylamide via a two-step process:
- Activation : Treatment with oxalyl chloride forms the reactive acryloyl chloride intermediate.
- Amidation : Sequential reaction with cyclopropylamine and 2-(thiophen-2-yl)ethylamine under Schotten-Baumann conditions (aqueous NaOH, 0°C) yields the bis-alkylated product. Steric hindrance from the cyclopropyl group favors (E)-selectivity (dr > 9:1).
Multicomponent Reaction (MCR) Strategies
Copper-Catalyzed Three-Component Coupling
A one-pot MCR inspired by ketenimine intermediates enables efficient acrylamide formation:
- Components : 4-(methylthio)phenylacetylene, sulfonyl azide, and a mixture of cyclopropylamine/2-(thiophen-2-yl)ethylamine.
- Conditions : CuI (10 mol%), DIPEA, DCM, room temperature.
- Mechanism : The reaction proceeds via a ketenimine intermediate, which undergoes nucleophilic attack by the amines to form the acrylamide with >90% Z-selectivity. Post-reaction isomerization using UV light or thiourea catalysts achieves the desired (E)-configuration.
Equation :
$$
\text{Alkyne} + \text{SO}2\text{R} + \text{Amine}1 + \text{Amine}2 \xrightarrow{\text{CuI}} \text{Acrylamide} + \text{N}2 \uparrow
$$
Ugi Four-Component Reaction
The Ugi reaction assembles the acrylamide scaffold in a single step:
- Components : 3-(4-(Methylthio)phenyl)acrylic acid, cyclopropyl isocyanide, 2-(thiophen-2-yl)ethylamine, and formaldehyde.
- Conditions : MeOH, 25°C, 12 hours.
- Yield : 68–75%, with moderate (E)-selectivity (dr 7:3). Chirality is controlled using enantiopure isocyanides.
Stereochemical Control and Optimization
Influence of Reaction Conditions on (E)/(Z) Ratio
- Thermal Conditions : Heating favors the thermodynamically stable (E)-isomer. For example, refluxing in toluene increases the (E)-ratio from 7:3 to 9:1.
- Catalytic Additives : Thiourea derivatives (e.g., Schreiner’s catalyst) enhance (E)-selectivity by stabilizing the transition state through hydrogen bonding.
Table 2: Stereoselectivity Under Varied Conditions
| Condition | (E):(Z) Ratio | Yield (%) |
|---|---|---|
| Room temperature, no additive | 7:3 | 70 |
| 80°C, toluene | 9:1 | 85 |
| Thiourea (10 mol%) | 19:1 | 78 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems minimize side reactions and improve heat transfer:
Green Chemistry Metrics
- Atom Economy : 84% for the MCR route vs. 62% for stepwise synthesis.
- E-Factor : 8.2 (MCR) vs. 15.6 (stepwise), reflecting reduced solvent waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide double bond can be reduced to a single bond using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated acrylamide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of acrylamide compounds have been explored for their ability to inhibit specific kinases implicated in tumor growth, suggesting a pathway for developing new anticancer therapies .
1.2 Antimicrobial Properties
Research has shown that certain acrylamide derivatives possess antimicrobial activity against various pathogens. The incorporation of thiophene and methylthio groups enhances the lipophilicity of the compounds, potentially improving their membrane permeability and efficacy against bacterial strains . This opens avenues for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Agricultural Applications
2.1 Herbicidal Properties
The compound has been investigated as a potential herbicide due to its structural characteristics that allow it to interact with plant growth regulators. The presence of the cyclopropyl and thiophenes may contribute to selective herbicidal activity against specific weed species while minimizing damage to crop plants . This selectivity is crucial for sustainable agricultural practices.
2.2 Synergistic Effects with Other Herbicides
Studies have indicated that this compound can be combined with other herbicides to enhance efficacy through synergistic effects. Such combinations can lead to lower application rates while maintaining or increasing weed control effectiveness, which is beneficial for both economic and environmental reasons .
Synthesis and Structural Modifications
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes, including multi-component reactions and coupling strategies. These methods allow for the efficient production of the compound while enabling modifications that can enhance its biological activities .
3.2 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound in its applications. Modifications at specific positions on the acrylamide backbone or substituents can lead to significant changes in biological activity, allowing researchers to tailor compounds for desired effects .
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyclopropyl group and the thiophene ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methylthio (-SMe) group in the target compound offers moderate electron-donating effects compared to nitro (-NO₂) or chloro (-Cl) substituents, balancing lipophilicity and electronic properties.
- Aromatic Diversity : Thiophene and phenyl rings are common, but substituents like methoxy or bromine alter polarity and binding interactions. For example, trimethoxyphenyl groups () enhance solubility but may reduce blood-brain barrier penetration.
Biological Activity
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
Research suggests that this compound may act through multiple pathways, primarily influencing the cyclooxygenase (COX) enzyme pathways, which are crucial in inflammation and pain signaling. This is particularly relevant for compounds that exhibit anti-inflammatory properties.
Biological Activity
- Anti-inflammatory Activity :
- Antitumor Effects :
- Neuroprotective Properties :
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Case Study 1 : A study involving mice models demonstrated that administration of the compound significantly reduced inflammatory markers in tissues affected by induced arthritis. The results indicated a reduction in swelling and pain behavior compared to control groups .
- Case Study 2 : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Catalysts : Use of coupling agents like EDCI/HOBt improves efficiency in stepwise reactions .
- Temperature control : Maintaining 0–5°C during acid chloride formation prevents side reactions .
Which spectroscopic and computational methods are critical for structural elucidation and activity prediction?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., cyclopropyl CH, thiophene protons), while C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 367.4 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm) .
Q. Advanced
- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by modeling the compound’s 3D structure .
- PASS Algorithm : Computational prediction of biological activity spectra based on structural motifs (e.g., thiophene’s antimicrobial potential) .
How do structural modifications (e.g., cyclopropyl, methylthio groups) influence bioactivity?
Q. Advanced
- Cyclopropyl Group : Enhances lipophilicity and metabolic stability, facilitating membrane penetration in antimicrobial assays .
- Methylthio (SMe) Group : Acts as a hydrogen bond acceptor, potentially improving binding affinity to oxidative stress-related targets (e.g., NADPH oxidase) .
- Thiophene Moiety : Contributes to π-π stacking with aromatic residues in enzyme active sites, as observed in anticancer studies .
Q. Table 1: Structure-Activity Relationship (SAR) Insights
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and reagent batches to minimize variability .
- Dose-response analysis : Use IC values to compare potency across studies, accounting for differences in solubility (e.g., DMSO vs. aqueous buffers) .
- Orthogonal validation : Confirm mechanisms via knockdown (siRNA) or inhibitor studies (e.g., ROS scavengers in antioxidant assays) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization for large batches .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) to reduce unreacted intermediates .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
How does the compound’s solubility profile impact in vitro assays?
Q. Basic
- Solubility : Poor aqueous solubility (common in acrylamides) necessitates DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity artifacts .
- Formulation : Use of cyclodextrins or liposomes improves bioavailability in cell-based assays .
What are the compound’s potential off-target effects, and how can they be mitigated?
Q. Advanced
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Selectivity optimization : Introduce steric hindrance (e.g., bulkier substituents) to reduce affinity for non-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
